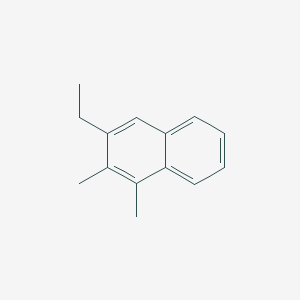
3-Ethyl-1,2-dimethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,2-dimethylnaphthalene is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of an ethyl group and two methyl groups attached to the naphthalene ring system. Naphthalenes are known for their stability and aromatic properties, making them significant in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-dimethylnaphthalene typically involves Friedel-Crafts alkylation reactions. This process includes the reaction of naphthalene with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1,2-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring, leading to the formation of dihydronaphthalenes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Nitro-naphthalenes, sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,2-dimethylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1,2-dimethylnaphthalene involves its interaction with molecular targets through its aromatic ring system. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylnaphthalene: Lacks the ethyl group, leading to different chemical and physical properties.
2,3-Dimethylnaphthalene: Similar structure but different substitution pattern, affecting its reactivity and applications.
1-Ethyl-2-methylnaphthalene: Similar but with a different position of the methyl group, influencing its chemical behavior.
Uniqueness
3-Ethyl-1,2-dimethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where specific aromatic interactions are required.
Eigenschaften
CAS-Nummer |
65319-44-0 |
|---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
3-ethyl-1,2-dimethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-4-12-9-13-7-5-6-8-14(13)11(3)10(12)2/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
IBHYXJLDLKZULZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=CC=CC=C2C(=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
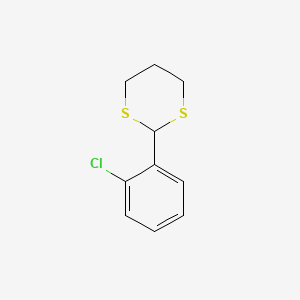
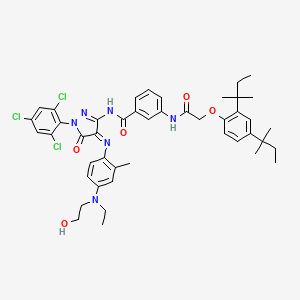


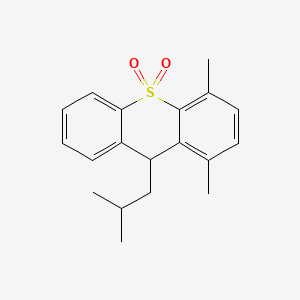
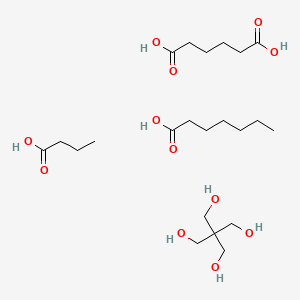
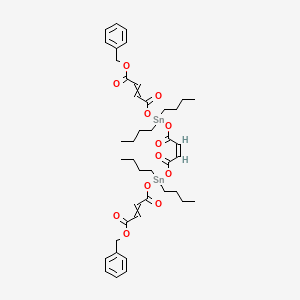
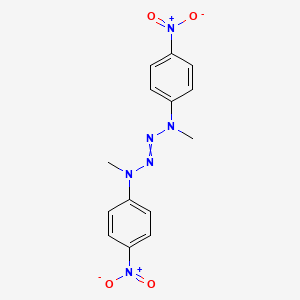
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)

![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)

